molecular formula C11H19NO4 B12859385 tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate

tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate

Cat. No.: B12859385
M. Wt: 229.27 g/mol
InChI Key: MHNICJNACLMQSH-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate is a chemical compound with a complex structure that includes a morpholine ring substituted with a formyl group and a methyl group

Preparation Methods

The synthesis of tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the morpholine ring, followed by the introduction of the formyl and methyl groups. Reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations.

Scientific Research Applications

tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use .

Comparison with Similar Compounds

tert-Butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (2R,6R)-2-formyl-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1

InChI Key

MHNICJNACLMQSH-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C=O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)C=O)C(=O)OC(C)(C)C

Origin of Product

United States

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